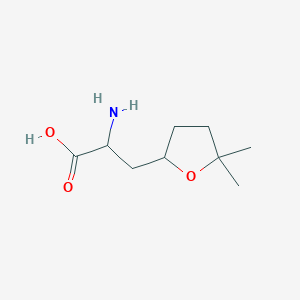

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid

Descripción

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid (CAS: 1924090-73-2) is a non-proteinogenic amino acid featuring a dimethyl-substituted oxolane (tetrahydrofuran derivative) moiety attached to the β-carbon of the alanine backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol .

Propiedades

Fórmula molecular |

C9H17NO3 |

|---|---|

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

2-amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |

Clave InChI |

PUAQUQINYKVKOQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(O1)CC(C(=O)O)N)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the amino and carboxylic acid groups, followed by the formation of the 5,5-dimethyloxolan ring . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to increase yield and efficiency.

Análisis De Reacciones Químicas

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins and influence various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of β-substituted alanine derivatives. Below is a systematic comparison with four analogs, highlighting structural, physicochemical, and functional differences.

Structural and Physicochemical Properties

Functional and Reactivity Differences

- Dimethyloxolane vs. Thiophene ( vs. 3) : The thiophene analog’s aromatic sulfur enhances electronic conjugation, facilitating biocatalytic transformations such as ammonia elimination in enzymatic reactions . In contrast, the dimethyloxolane’s oxygen ring may promote hydrogen bonding, influencing substrate-enzyme interactions differently.

- Halogenation Effects () : The diiodophenyl derivative’s iodine atoms increase steric hindrance and reduce solubility, limiting its applications outside specialized fields like radiochemistry. Its hazards (H315, H319) suggest stricter handling protocols compared to the dimethyloxolane analog .

- Polarity and Solubility () : The methoxy-dihydroxyphenyl compound’s polar hydroxyl groups enhance water solubility, making it more suitable for biological assays requiring aqueous environments. The dimethyloxolane analog’s lipophilicity may favor membrane permeability .

- Its higher molecular weight (291.15 g/mol) and boron content may position it as a prodrug candidate or imaging agent .

Actividad Biológica

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid, an amino acid derivative, has garnered attention for its potential biological activities and therapeutic applications. This compound features a unique structure that includes a chiral center and a five-membered cyclic ether substituent, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is , with a molecular weight of approximately 173.21 g/mol. The compound's stereochemistry is characterized by its "S" configuration at the second carbon, contributing to its distinct biological properties.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid | C9H17NO3 | Contains an additional methyl group on the oxolane ring |

| 2-Amino-3-(1H-imidazol-5-yl)propanoic acid | C8H10N4O3 | Features an imidazole ring instead of an oxolane |

| 3-Amino-3-(5-methyloxolan-2-yl)propanoic acid | C8H15NO3 | Similar structure but differs in the position of the amino group |

Biological Activity

Research indicates that 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid may play a role in various metabolic pathways and enzyme interactions. Its structural features suggest potential interactions with receptors and enzymes, which could modulate numerous biochemical pathways.

Enzyme Interactions

Studies have shown that this compound can bind to specific enzymes, influencing their activity. For instance, it may interact with enzymes involved in neurotransmitter metabolism, potentially affecting neuronal signaling pathways. These interactions are critical for understanding the compound's therapeutic potential.

Therapeutic Applications

The ongoing research explores various therapeutic applications of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

- Metabolic Disorders : The compound's role in metabolic pathways may offer insights into its use in managing metabolic syndromes.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid in animal models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved cognitive function, suggesting potential applications in Alzheimer's disease treatment.

Case Study 2: Metabolic Pathway Modulation

Another study focused on the compound's effects on glucose metabolism. It demonstrated that treatment with this amino acid derivative improved insulin sensitivity in diabetic mice models, highlighting its potential role in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.